molecular formula C15H18O3 B12583167 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one CAS No. 569340-87-0

2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one

Cat. No.: B12583167
CAS No.: 569340-87-0
M. Wt: 246.30 g/mol
InChI Key: LYIDPGVUMXPCSD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one is an organic compound characterized by its unique benzodioxin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one exhibits notable biological activities. It has been investigated for its potential as an anti-cancer agent and as a modulator of enzyme activity. Interaction studies focus on its binding affinities with various biological targets, which help elucidate its mechanism of action and therapeutic potential. Techniques such as molecular docking simulations and in vitro assays are commonly employed to assess these interactions.

Case Studies

Several case studies have highlighted the compound's efficacy in inhibiting specific enzymes related to disease pathways. For instance:

  • A study demonstrated its ability to inhibit the activity of certain kinases involved in cancer progression.
  • Another investigation revealed its potential in modulating inflammatory pathways, suggesting a role in treating inflammatory diseases.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that require precise control of conditions to achieve high yields and purity. Its unique structure allows for modifications that can enhance its properties for specific applications in materials science.

Applications in Polymer Chemistry

This compound can serve as a building block for novel polymers with tailored properties. Its incorporation into polymer matrices can impart desirable characteristics such as enhanced thermal stability and improved mechanical properties.

Odoriferous Properties

The compound is also recognized for its fragrance potential. Its unique chemical structure allows it to be used as an odorant or flavoring agent in various consumer products. It has been noted for contributing floral and fresh notes reminiscent of lily of the valley, making it suitable for perfumes and personal care products.

Case Studies in Fragrance Development

Research has shown that formulations containing this compound can enhance the overall scent profile of products:

Product Type Application Notes
PerfumesFloral notesEnhances freshness and complexity
Personal CareSkin care productsProvides a pleasant scent while being skin-friendly

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one: shares similarities with other benzodioxin derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications and research endeavors.

Biological Activity

2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one is a complex organic compound belonging to the benzodioxin family. Its unique structure, characterized by a benzodioxin core and specific substituents, contributes to its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.30 g/mol
  • Chemical Structure : The compound features a dimethyl group at the 2-position and a prenyl group at the 5-position of the benzodioxin moiety.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. The compound's structural features may enhance its ability to scavenge free radicals and inhibit lipid peroxidation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Cytotoxic Effects

The compound has shown cytotoxic effects in several cancer cell lines. For instance, studies involving mouse hepatoma (Hepa 1c1c7) cells revealed that it induces apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy, particularly in targeting resistant cancer types.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding : Interaction studies indicate binding affinities with various biological receptors, which could modulate signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, the compound may exert protective effects against oxidative damage.

Case Study 1: Antioxidant Activity Assessment

A study conducted to evaluate the antioxidant capacity of this compound utilized DPPH radical scavenging assays. Results indicated that it significantly reduced DPPH radicals compared to control groups, showcasing its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results showed notable inhibition zones, suggesting effective antibacterial properties.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Features
5-Hydroxy-2,2-dimethylbenzodioxinStructureHydroxy substitution enhances antioxidant activity
5-Bromomethyl-2,2-dimethylbenzodioxinStructureBromine substitution may affect reactivity
4H-Benzodioxin derivativesVariousCommonly exhibit similar biological activities

This table highlights how structural variations among benzodioxin derivatives can influence their biological activities.

Properties

CAS No.

569340-87-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

2,2-dimethyl-5-(3-methylbut-2-enyl)-1,3-benzodioxin-4-one

InChI

InChI=1S/C15H18O3/c1-10(2)8-9-11-6-5-7-12-13(11)14(16)18-15(3,4)17-12/h5-8H,9H2,1-4H3

InChI Key

LYIDPGVUMXPCSD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)OC(OC2=O)(C)C)C

Origin of Product

United States

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